molecular formula C17H23N3O3S B2424167 1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine CAS No. 1396884-31-3

1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine

Cat. No.: B2424167
CAS No.: 1396884-31-3
M. Wt: 349.45
InChI Key: BFDQVGUUPHXLSV-UHFFFAOYSA-N
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Description

1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a pyrazolylmethyl group and an ethoxyphenylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrazolylmethyl and ethoxyphenylsulfonyl groups. Common reagents used in these reactions include pyrazole, ethoxybenzene, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyrazole or piperidine rings.

Mechanism of Action

The mechanism of action of 1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • 4-((1H-pyrazol-1-yl)methyl)-1-((2-methoxyphenyl)sulfonyl)piperidine
  • 4-((1H-pyrazol-1-yl)methyl)-1-((2-chlorophenyl)sulfonyl)piperidine

Uniqueness

What sets 1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-ethoxyphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-2-23-16-6-3-4-7-17(16)24(21,22)20-12-8-15(9-13-20)14-19-11-5-10-18-19/h3-7,10-11,15H,2,8-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDQVGUUPHXLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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